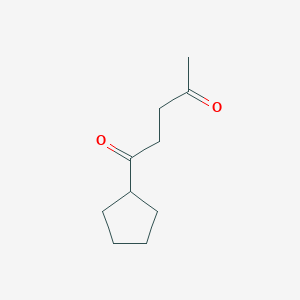

1-Cyclopentylpentane-1,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

1-cyclopentylpentane-1,4-dione |

InChI |

InChI=1S/C10H16O2/c1-8(11)6-7-10(12)9-4-2-3-5-9/h9H,2-7H2,1H3 |

InChI Key |

ICYVRYBNYQBPQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)C1CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopentylpentane 1,4 Dione and Analogous 1,4 Diketones

Catalytic Approaches to 1,4-Diketone Synthesis

Modern organic synthesis has increasingly turned to catalytic methods to construct complex molecules with high efficiency and selectivity. The synthesis of 1,4-diketones, valuable intermediates for various heterocyclic and carbocyclic systems, has benefited significantly from these advancements.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysis stands as a cornerstone in contemporary C-C bond formation due to its versatility and functional group tolerance. researchgate.net Several distinct palladium-catalyzed strategies have been developed for the synthesis of 1,4-diketones.

Dehydrogenative cross-coupling represents a highly atom-economical approach, forming C-C bonds by activating two C-H bonds, thus avoiding the need for pre-functionalized starting materials. rsc.org This strategy has been successfully applied to the synthesis of 1,4-diketones.

A notable method involves a palladium/photo-cocatalyzed dehydrogenative cross-coupling of allylic alcohols and aldehydes. rsc.org This reaction proceeds under mild conditions to generate a variety of 1,4-diketones. The process is significant for its use of readily available precursors. rsc.org The development of such protocols is challenging due to the need to control regioselectivity and prevent undesired homo-coupling products. rsc.org Research has focused on designing catalyst systems, such as those using 1,10-phenanthroline-5,6-dione (B1662461) (phd) as a ligand, to improve catalyst performance and overcome these hurdles. nih.gov

Table 1: Palladium/Photo-Cocatalyzed Dehydrogenative Synthesis of 1,4-Diketones Data synthesized from research findings. rsc.org

| Allylic Alcohol Precursor | Aldehyde Precursor | Catalyst System | Yield (%) |

|---|---|---|---|

| 1-Phenylprop-2-en-1-ol | Benzaldehyde | Pd(OAc)₂ / TBADT | 85 |

| 1-(p-Tolyl)prop-2-en-1-ol | p-Tolualdehyde | Pd(OAc)₂ / TBADT | 82 |

| 1-(4-Chlorophenyl)prop-2-en-1-ol | 4-Chlorobenzaldehyde | Pd(OAc)₂ / TBADT | 78 |

Carbonylative cross-coupling reactions are powerful methods for synthesizing ketones. uwindsor.ca These reactions typically involve the oxidative addition of an organic halide to a palladium(0) catalyst, followed by the insertion of carbon monoxide to form an acylpalladium(II) complex. diva-portal.org This reactive intermediate can then couple with an organometallic reagent, such as an organozinc compound, to yield the desired ketone.

For the synthesis of 1,4-diketones, this strategy can be envisioned through the coupling of a halo-substituted ketone with an organozinc reagent in the presence of carbon monoxide and a palladium catalyst. Organozinc reagents are often prepared and used in situ, sometimes facilitated by methods like sonication. acs.org The general sequence involves the formation of an acylpalladium species that is subsequently intercepted by the organozinc reagent to forge the new C-C bond, completing the 1,4-dicarbonyl skeleton. diva-portal.org

A highly effective route to functionalized 1,4-diketones involves the palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides. organic-chemistry.org This method is valued for its operational simplicity, mild reaction conditions, and broad substrate scope. organic-chemistry.org Cyclopropanols act as homoenolate synthons, undergoing a ring-opening β-carbon elimination after engaging with the palladium catalyst. chemrxiv.orgthieme-connect.de

The catalytic cycle is thought to involve the oxidative addition of the acyl chloride to Pd(0), followed by a ligand exchange with the cyclopropanol (B106826). A subsequent β-carbon elimination opens the strained three-membered ring to form a palladium β-keto alkyl species, which then undergoes reductive elimination to release the 1,4-diketone product and regenerate the Pd(0) catalyst. chemrxiv.org This approach tolerates a wide array of functional groups and has been used to synthesize complex molecules. organic-chemistry.org A related method uses amides in place of acyl chlorides, avoiding the need for a stoichiometric base. rsc.org

Table 2: Synthesis of 1,4-Diketones via Palladium-Catalyzed Coupling of Cyclopropanols Data synthesized from research findings. organic-chemistry.org

| Cyclopropanol Substrate | Acyl Chloride Substrate | Catalyst / Ligand | Yield (%) |

|---|---|---|---|

| 1-Phenylcyclopropanol | Benzoyl chloride | Pd(PPh₃)₄ | 88 |

| 1-Butylcyclopropanol | Pentanoyl chloride | Pd(PPh₃)₄ | 85 |

| 1-(2-Phenylethyl)cyclopropanol | 3-Phenylpropanoyl chloride | Pd(PPh₃)₄ | 92 |

Photoredox Catalysis in Dicarbonyl Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. mdpi.com This approach utilizes photocatalysts that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to activate substrates.

Visible-light-mediated atom transfer radical addition (ATRA) provides a robust method for C-C bond formation. nih.gov The process typically involves the reaction of an alkyl halide with an alkene or alkyne, initiated by a photocatalyst. For the synthesis of 1,4-dicarbonyl compounds, a relevant ATRA pathway would involve the addition of a radical derived from an α-haloketone to an enol ether or a related alkene precursor.

The mechanism can proceed through either an oxidative or reductive quenching cycle of the photocatalyst. nih.gov For instance, an excited photocatalyst like [Ru(bpy)₃]²⁺* can be reductively quenched by a sacrificial electron donor. The resulting highly reducing Ru(I) species can then transfer an electron to an α-haloketone, generating a ketone enolate and an α-keto radical. This radical adds to an alkene, and the resulting radical intermediate is subsequently reduced and protonated to furnish a precursor that can be readily converted to the final 1,4-diketone product. These reactions benefit from the use of abundant and renewable solar energy as a driving force. mdpi.com The generation of acyl radicals from precursors like aldehydes or carboxylic acids under visible light is a key strategy in this area. researchgate.net

Organic Dye and Semiconductor Photocatalysis (e.g., Eosin Y, BODIPY, Perovskite Colloids)

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and avoiding the need for harsh chemical oxidants or reductants. uni-regensburg.de Organic dyes and semiconductor materials are notable for being less expensive and less toxic alternatives to traditional transition metal catalysts. uni-regensburg.de

Eosin Y : This inexpensive organic dye effectively catalyzes the synthesis of 1,4-dicarbonyl compounds. organic-chemistry.orgacs.org One prominent method involves the visible-light-induced radical coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds. organic-chemistry.orgacs.org Eosin Y, as a photoredox catalyst, accelerates this reaction, leading to the desired 1,4-dicarbonyl products without the formation of adducts that can occur with other catalysts. acs.org The process is compatible with a range of silyl enol ethers, α-bromoketones, and α-bromoesters. acs.org Under blue light irradiation, Eosin Y can also facilitate the oxidation of alkynes using air as the oxidant to produce dicarbonyl compounds. organic-chemistry.org

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) : Dibrominated BODIPY derivatives have been developed as metal-free photocatalysts for radical-ionic transformations, including the formation of 1,4-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org These organic photocatalysts exhibit optoelectronic and electrochemical properties comparable to common ruthenium-based catalysts. organic-chemistry.orgorganic-chemistry.org The mechanism involves the BODIPY catalyst being excited by light, which then facilitates electron transfer to generate radical intermediates that lead to the final product. organic-chemistry.org

Perovskite Colloids : Inorganic semiconductor materials like perovskite colloids also show promise in photocatalysis. The perovskite colloid Cesium Lead Bromide (CsPbBr₃) can selectively photocatalyze the α-alkylation of aldehydes under visible light, demonstrating a high turnover number. organic-chemistry.org This C-C bond-forming capability is fundamental to building the carbon skeleton of 1,4-diketones.

Table 1: Overview of Photocatalytic Methods for 1,4-Diketone Synthesis

| Photocatalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Eosin Y | Radical Coupling | Silyl enol ethers, α-bromocarbonyls | Inexpensive, metal-free, high selectivity. | acs.org |

| Dibromo-BODIPY | Radical-Ionic Transformation | Various, including precursors for 1,4-dicarbonyls | Metal-free alternative to Ru-catalysts, mild conditions. | organic-chemistry.org |

| CsPbBr₃ (Perovskite Colloid) | α-Alkylation | Aldehydes | High turnover number under visible light. | organic-chemistry.org |

Transition Metal-Catalyzed Oxidative Processes

Transition metals are widely used to catalyze oxidative reactions that construct the 1,4-diketone framework.

A highly efficient, two-step procedure for synthesizing 1,4-dicarbonyls involves the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols. rsc.orgdntb.gov.ua In this method, a dioxomolybdenum(VI) complex catalyzes the C-C bond cleavage of the diol, using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. The required cyclobutane-1,2-diol (B3392435) starting materials are readily prepared through the nucleophilic addition of organolithium or Grignard reagents to 2-hydroxycyclobutanone. rsc.org This reaction is clean and effective for producing a variety of 1,4-ketoaldehydes and 1,4-diketones. rsc.orgresearchgate.net Both cis and trans isomers of the diol can undergo this oxidative cleavage.

Other Metal-Catalyzed Syntheses (e.g., Silver, Cobalt, Copper)

A variety of other transition metals catalyze the formation of 1,4-diketones through diverse reaction pathways.

Silver (Ag) : Silver catalysis provides a scalable method for producing 1,4-diketones, primarily through the controlled intermolecular cross-coupling of silyl enol ethers. organic-chemistry.orgdiva-portal.orgacs.org Silver fluoride (B91410) (AgF) has been identified as a particularly effective catalyst for this transformation, which proceeds through a free-radical process. organic-chemistry.org The reaction demonstrates good functional group tolerance and can be performed at room temperature. organic-chemistry.orgacs.org Another approach involves the silver-catalyzed coupling of two C(sp³)–H groups to form the 1,4-diketone structure. nih.gov

Cobalt (Co) : Earth-abundant cobalt salts are used to catalyze the synthesis of 1,4-dicarbonyls via the oxidative coupling of aryl alkenes with ketones. acs.orgfigshare.com This method uses readily available starting materials and proceeds under mild conditions. figshare.com Another cobalt-catalyzed approach is a cascade reaction involving organocobalt addition and rearrangement. organic-chemistry.org Furthermore, cobalt can catalyze the Markovnikov hydroarylcarbonylation of unactivated alkenes, yielding 1,4-diketones with high chemo- and regioselectivity. chemrxiv.org

Copper (Cu) : Copper catalysts, particularly copper(II) oxide (CuO), enable a novel three-component reaction in water. organic-chemistry.orgnih.gov This method combines α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids to produce a wide range of 1,4-diketones with excellent yields. organic-chemistry.orgnih.gov The process is environmentally friendly and suitable for gram-scale synthesis. organic-chemistry.org Other copper-catalyzed methods include the oxidative coupling of ketone enolates using copper(II) chloride and the synthesis of γ-ketoamides (which can be converted to 1,4-diones) from nitrones and ynamides. acs.orgchemrxiv.org

Table 2: Comparison of Ag, Co, and Cu-Catalyzed Syntheses of 1,4-Diketones

| Metal Catalyst | Typical Reaction | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Silver (Ag) | Intermolecular cross-coupling | Silyl enol ethers | Scalable, good functional group tolerance. | organic-chemistry.orgacs.org |

| Cobalt (Co) | Oxidative coupling | Aryl alkenes, ketones | Uses earth-abundant metal, mild conditions. | acs.orgfigshare.com |

| Copper (Cu) | Three-component reaction | α-Ketoaldehydes, 1,3-dicarbonyls, boronic acids | Environmentally friendly (water solvent), high yields. | organic-chemistry.orgnih.gov |

Non-Catalytic and Stoichiometric Synthetic Routes to 1,4-Diketones

Beyond metal- or photo-catalyzed reactions, several stoichiometric and non-catalytic methods are employed for the synthesis of 1,4-diketones.

Conjugate Additions (e.g., Nitroalkane Additions)

The conjugate addition of nitroalkanes to α,β-unsaturated ketones is a classic and effective route to 1,4-diketones. ulb.ac.bearkat-usa.orguwindsor.ca This strategy, often called a Michael addition, involves the addition of the nitroalkane to the enone, followed by a subsequent Nef reaction. core.ac.uknih.gov The Nef reaction converts the nitro group of the intermediate into a carbonyl group, thus completing the 1,4-dicarbonyl structure. nih.gov This two-step procedure can be performed in one pot. researchgate.net The initial conjugate addition is often facilitated by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This methodology is valued for its use of versatile nitroalkane building blocks. core.ac.uk

Multi-Component and Cascade Reactions

Multi-component and cascade reactions offer efficient pathways to complex molecules like 1,4-diketones by combining several bond-forming events in a single operation.

Multi-Component Reactions : These reactions combine three or more starting materials in a single step. A notable example is the catalyst-free, three-component reaction of alkylglyoxals, 1,3-dicarbonyl compounds, and various nucleophiles (such as indoles or pyrroles) in water to directly form 1,4-diketone scaffolds. rsc.org Another approach involves a light-driven three-component process using an aryl halide, carbon monoxide, and an alkene to give 1,4-diketones. organic-chemistry.orgorganic-chemistry.org These methods are highly atom-economical and simplify synthetic procedures. organic-chemistry.org

Cascade Reactions : Cascade reactions involve a sequence of intramolecular reactions, where the formation of one bond sets up the next transformation. A photoredox-catalyzed cascade radical addition has been developed to construct 1,4-diketone-functionalized quinoxalin-2(1H)-one derivatives. sioc-journal.cn Visible-light can also induce a radical cascade cyclization to produce 1,4-diketones. researchgate.net These processes allow for the rapid construction of complex molecular architectures from simple precursors.

Strategies for Introducing the Cyclopentyl Moiety

The introduction of a cyclopentyl group into a 1,4-dicarbonyl architecture can be achieved through two primary strategic disconnections. The first involves the formation of the cyclopentane (B165970) ring from a precursor that already contains the core structural elements of the pentane-1,4-dione chain. The second, more conventional, approach involves the functionalization of a pre-existing cyclopentane derivative, attaching the dione-containing side chain through carbon-carbon bond-forming reactions.

Cyclopentane Ring Formation in Pentane-1,4-dione Architectures

The construction of a cyclopentane ring onto a pre-existing open-chain structure is a powerful method for creating cyclic compounds. These intramolecular cyclization reactions rely on designing a linear precursor that contains appropriately positioned reactive functional groups.

One such approach is the Conia-ene reaction , which involves the thermal or metal-catalyzed intramolecular cyclization of an unsaturated ketone. wikipedia.org For the synthesis of a structure analogous to 1-cyclopentylpentane-1,4-dione, a hypothetical precursor such as 6-acetylnon-1-en-5-one could be envisioned. Upon heating or in the presence of a suitable catalyst, the enol form of the C5-ketone could react with the terminal alkene at the C9-position, leading to the formation of a five-membered ring. wikipedia.org

Another powerful strategy is the intramolecular aldol (B89426) reaction . This requires a precursor with two carbonyl groups positioned to allow for the formation of a five-membered ring through an enolate-mediated cyclization. For instance, a linear 2,8-dione, upon treatment with a base, can form an enolate that attacks the second carbonyl group, leading to a five-membered ring after dehydration.

The Thorpe-Ziegler reaction , involving the intramolecular cyclization of a dinitrile followed by hydrolysis and decarboxylation, represents another pathway to cyclic ketones. While more complex, it highlights the diversity of cyclization strategies available.

Finally, radical cyclizations offer a modern alternative. The treatment of a precursor containing a suitably located halide and a double bond with a radical initiator can trigger a 5-exo-trig cyclization to form the cyclopentane ring.

Table 1: Methodologies for Intramolecular Cyclopentane Ring Formation

| Reaction Type | Hypothetical Precursor | Key Reagents/Conditions | General Product Type |

|---|---|---|---|

| Conia-Ene Reaction | ε,ζ-Unsaturated Ketone (e.g., 6-acetylnon-1-en-5-one) | High Temperature or Metal Catalyst | Cyclopentyl Ketone Derivative. wikipedia.org |

| Intramolecular Aldol Condensation | 1,6-Diketone (e.g., Decane-2,8-dione) | Base (e.g., NaOH, LDA) or Acid | Cyclopentenyl Ketone, reducible to Cyclopentyl Ketone |

| Radical Cyclization (5-exo-trig) | Unsaturated Halide (e.g., 9-bromo-non-5-en-2-one) | Radical Initiator (e.g., AIBN, Bu₃SnH) | Substituted Cyclopentane |

Functionalization of Pre-existing Cyclopentyl Structures

The more common and often more versatile approach to synthesizing this compound involves starting with a cyclopentane-containing molecule and attaching the pentane-1,4-dione side chain. This strategy leverages well-established carbon-carbon bond-forming reactions.

A primary method is the conjugate addition of a cyclopentyl nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org The use of a lithium dicyclopentylcuprate (a Gilman reagent) is particularly effective for 1,4-addition. libretexts.org Reaction of this organocuprate with a Michael acceptor like 3-buten-2-one would directly form the carbon skeleton of the target molecule. Diorganocopper reagents are known for their high selectivity for conjugate addition over direct (1,2) addition to the carbonyl group. libretexts.org Similarly, cyclopentyl Grignard reagents can be induced to favor 1,4-addition, especially in the presence of catalytic amounts of copper salts like copper(I) iodide. youtube.com

Acylation reactions provide another direct route. A cyclopentyl Grignard reagent or cyclopentyl lithium can react with an acyl chloride derivative of levulinic acid (4-oxopentanoic acid), such as 4,4-dimethoxypentanoyl chloride. The protecting groups on the second ketone prevent self-condensation and other side reactions, and can be removed in a subsequent step to reveal the 1,4-dione.

Modern catalytic methods have also been applied to the synthesis of analogous 1,4-diketones. A dual N-heterocyclic carbene (NHC) and photoredox catalysis system has been shown to synthesize a cyclopentyl-containing 1,4-diketone from an α-keto acid and an alkene. rsc.org This three-component relay process operates under mild, metal-free conditions. rsc.org Another advanced method is the palladium-catalyzed cross-coupling of an acyl chloride with a cyclopropanol, which serves as a homoenolate equivalent, to furnish a 1,4-diketone. nih.gov This strategy could involve reacting a cyclopentanecarbonyl chloride with a suitable cyclopropanol derivative.

Table 2: Methodologies for Functionalizing Pre-existing Cyclopentyl Structures

| Method | Cyclopentyl Reagent | Reaction Partner | Catalyst/Key Reagents | General Principle |

|---|---|---|---|---|

| Conjugate Addition | Lithium Dicyclopentylcuprate | α,β-Unsaturated Ketone (e.g., 3-Buten-2-one) | Cuprate prepared from CuI and Cyclopentyl Lithium | 1,4-nucleophilic addition to a Michael acceptor. libretexts.org |

| Grignard Addition | Cyclopentylmagnesium Bromide | α,β-Unsaturated Ketone | Cu(I) salt (optional, to promote 1,4-addition) | Nucleophilic addition to a carbonyl system. youtube.comorganic-chemistry.org |

| Acylation | Cyclopentylmagnesium Bromide | Protected Levulinoyl Chloride | - | Nucleophilic acyl substitution. |

| NHC/Photoredox Catalysis | Cyclopentyl α-Keto Acid | Alkene (e.g., 2-Vinyl Pyridine) | NHC organocatalyst, photocatalyst (DiKTa) | Three-component radical relay reaction. rsc.org |

| Palladium-Catalyzed Coupling | Cyclopentanecarbonyl Chloride | Cyclopropanol | Palladium Catalyst | Cross-coupling of an acyl chloride with a homoenolate equivalent. nih.gov |

Chemical Reactivity and Transformational Pathways of 1 Cyclopentylpentane 1,4 Dione

Intramolecular Cyclization Reactions

The core reactivity of 1-cyclopentylpentane-1,4-dione is dominated by intramolecular reactions leading to the formation of five-membered rings. The presence of the two carbonyl functionalities at positions 1 and 4 of the pentane (B18724) chain facilitates cyclization to form stable aromatic heterocyclic compounds.

Paal-Knorr Heterocycle Synthesis from 1,4-Diketones

The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of substituted furans, pyrroles, and thiophenes from 1,4-diketones. wikipedia.orgbrainly.in This reaction provides a synthetically valuable route to these important heterocyclic scaffolds, which are integral components of numerous natural products. wikipedia.org For this compound, this pathway allows for the direct construction of furan (B31954) and pyrrole (B145914) rings bearing a cyclopentyl substituent.

The synthesis of furans from 1,4-diketones, such as this compound, is achieved through an acid-catalyzed dehydration reaction. alfa-chemistry.compharmaguideline.com The generally accepted mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.org

Detailed mechanistic studies have provided deeper insights into this transformation. Research has shown that the cyclization of diastereomeric 3,4-disubstituted-2,5-hexanediones occurs at different rates, which contradicts a mechanism involving a common enol intermediate. wikipedia.orgacs.org A proposed alternative pathway involves the rapid protonation of one carbonyl, followed by an electrophilic attack on this protonated carbonyl by the enol forming at the other carbonyl group. acs.org This mechanism helps to explain the observed differences in reaction rates between diastereomers. acs.org The presence of electron-donating groups on the diketone has been found to facilitate the cyclization reaction. acs.org

Table 1: Key Steps in Acid-Catalyzed Furan Formation

| Step | Description |

| 1. Protonation | One of the carbonyl oxygens is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. |

| 2. Enolization | The second carbonyl group tautomerizes to its enol form. |

| 3. Intramolecular Attack | The enol oxygen attacks the protonated carbonyl carbon, forming a five-membered cyclic hemiacetal intermediate. |

| 4. Dehydration | The hemiacetal undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable aromatic furan ring. |

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield a pyrrole. alfa-chemistry.comorganic-chemistry.org This reaction can be performed under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, often accelerates the reaction. organic-chemistry.org The scope of the amine substrate is broad and includes ammonia, as well as primary aliphatic and aromatic amines. alfa-chemistry.com

The mechanism of pyrrole formation involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration. The reaction is influenced by the nature of the substituents on both the diketone and the amine. organic-chemistry.org

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. This has led to the development of organocatalytic and metal-free protocols for the Paal-Knorr pyrrole synthesis. ias.ac.innih.gov These methods avoid the use of potentially toxic and expensive metal catalysts. ias.ac.in

A variety of organocatalysts have been successfully employed, including naturally occurring organic acids like citric acid, tartaric acid, and ascorbic acid. scilit.comresearchgate.net Vitamin B1 has also been demonstrated to be an effective metal-free organocatalyst for this transformation. nih.govresearchgate.net Other organocatalysts such as salicylic (B10762653) acid and urea (B33335) have also been utilized, often in conjunction with microwave irradiation to accelerate the reaction. ias.ac.innih.gov The use of such catalysts aligns with the principles of green chemistry by offering milder reaction conditions and reducing metal contamination in the final products. ias.ac.inresearchgate.net

To improve reaction efficiency and reduce environmental impact, microwave-assisted synthesis and the use of aqueous media have been explored for the Paal-Knorr pyrrole synthesis. tandfonline.compensoft.net Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating methods. pensoft.netacs.org

Water has been successfully used as a solvent for the Paal-Knorr reaction, offering an environmentally benign alternative to organic solvents. tandfonline.comresearchgate.net In some instances, water can also act as a catalyst. tandfonline.com The use of surfactants or phase-transfer catalysts can be employed to overcome the low solubility of organic substrates in water. researchgate.net For example, β-cyclodextrin has been used to facilitate the reaction in aqueous media. rhhz.net The combination of microwave irradiation and aqueous conditions represents a particularly green and efficient approach to pyrrole synthesis. nih.gov

The Paal-Knorr pyrrole synthesis is generally applicable to a wide range of 1,4-diketones and primary amines. However, the efficiency of the reaction can be influenced by the steric and electronic properties of the substrates.

In general, aliphatic amines, being more nucleophilic, tend to give higher yields than aromatic amines. tandfonline.comresearchgate.net For aromatic amines, the presence of electron-donating groups on the aromatic ring can enhance the reaction rate, while electron-withdrawing groups may have a negative effect. organic-chemistry.orgrhhz.net

The steric hindrance around the carbonyl groups of the diketone and the nitrogen atom of the amine can also impact the reaction rate and yield. Highly substituted or bulky substrates may require longer reaction times or more forcing conditions. rgmcet.edu.in The development of new catalytic systems and reaction conditions continues to expand the substrate scope and improve the efficiency of the Paal-Knorr pyrrole synthesis. rgmcet.edu.innih.gov

Table 2: Comparison of Catalytic Systems for Paal-Knorr Pyrrole Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Acid Catalysts | HCl, H₂SO₄, p-TsOH alfa-chemistry.com | Readily available, effective for many substrates | Can lead to side reactions, harsh conditions may be required rgmcet.edu.in |

| Metal Catalysts | FeCl₃, ZnCl₂ alfa-chemistry.comorganic-chemistry.org | High efficiency, can be used in catalytic amounts | Potential for metal contamination, may require anhydrous conditions ias.ac.in |

| Organocatalysts | Vitamin B1, Salicylic Acid, Citric Acid ias.ac.inscilit.comresearchgate.net | Metal-free, often biodegradable, mild conditions ias.ac.inresearchgate.net | May require higher catalyst loading, can be less active for some substrates |

| Heterogeneous Catalysts | Silica sulfuric acid, Montmorillonite clay tandfonline.comrgmcet.edu.in | Easy separation and recycling, reduced waste | Can have lower activity than homogeneous catalysts, potential for leaching |

Thiophene (B33073) Synthesis (e.g., with Phosphorus Pentasulfide)

One of the hallmark reactions of 1,4-diketones is their conversion to substituted heterocycles. rsc.org The Paal-Knorr thiophene synthesis provides a direct route to substituted thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction is typically achieved by heating the diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. pharmaguideline.comchem-station.com

For this compound, this reaction proceeds by the initial thionation of the carbonyl oxygens, followed by a cyclization and dehydration cascade to yield the aromatic thiophene ring. wikipedia.orgorganic-chemistry.org The expected product from this transformation is 2-cyclopentyl-5-methylthiophene. The reagents used for this synthesis, like phosphorus pentasulfide, act as both sulfurizing and dehydrating agents to drive the reaction to completion. wikipedia.orgpharmaguideline.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Phosphorus Pentasulfide (P₄S₁₀) | 2-Cyclopentyl-5-methylthiophene | Heterocyclic Synthesis |

| This compound | Lawesson's Reagent | 2-Cyclopentyl-5-methylthiophene | Heterocyclic Synthesis |

Other Intramolecular Condensations (e.g., Aldol-Type Cyclizations leading to cyclic enones)

Molecules containing two carbonyl groups, such as 1,4-diketones, can undergo intramolecular aldol (B89426) condensations to form cyclic compounds. libretexts.org These reactions are typically base-catalyzed, involving the formation of an enolate which then attacks the second carbonyl group within the same molecule. youtube.com For 1,4-diketones, this process preferentially forms five-membered rings, as these are thermodynamically more stable than highly strained three- or four-membered ring alternatives. libretexts.orglibretexts.orgchemtube3d.com

In the case of this compound, base-catalyzed treatment leads to the formation of an enolate at one of the α-carbons. Deprotonation of the α-carbon of the methyl group (C-5) and subsequent nucleophilic attack on the C-1 carbonyl carbon leads to a five-membered ring aldol addition product. This intermediate β-hydroxy ketone readily undergoes dehydration, often under the reaction conditions, to yield a stable, conjugated cyclic enone. libretexts.org The principal product of this reaction is 3-cyclopentyl-3-methyl-cyclopent-2-en-1-one. The formation of five- and six-membered rings is highly favored in such cyclizations due to their inherent stability and lack of ring strain. libretexts.orgchemtube3d.com

| Reactant | Conditions | Intermediate | Final Product |

|---|---|---|---|

| This compound | Base (e.g., NaOH), Heat | β-Hydroxy ketone | 3-Cyclopentyl-3-methyl-cyclopent-2-en-1-one |

Intermolecular Transformations

Reactions at Carbonyl Centers (e.g., Nucleophilic Additions)

The electrophilic carbon atoms of the two carbonyl groups in this compound are susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, converts the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The two ketone groups in the molecule exhibit slightly different reactivities due to steric hindrance; the carbonyl adjacent to the methyl group is generally more accessible to nucleophiles than the one adjacent to the bulkier cyclopentyl group.

A wide variety of nucleophiles can be employed. Strong nucleophiles, such as those in Grignard reagents (e.g., methylmagnesium bromide) or organolithium compounds, add irreversibly to form tertiary alcohols upon acidic workup. masterorganicchemistry.com Weaker nucleophiles, like cyanide, can also add, often reversibly, to form cyanohydrins. libretexts.org The addition of two equivalents of a strong nucleophile would result in the formation of a diol.

| Nucleophile | Product Type (after workup) | Key Features |

|---|---|---|

| Grignard Reagent (e.g., RMgBr) | Tertiary Alcohol / Diol | Irreversible C-C bond formation. masterorganicchemistry.com |

| Hydride (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol / Diol | Reduction of carbonyls. |

| Cyanide (e.g., NaCN/H⁺) | Cyanohydrin | Forms a new C-C bond and a hydroxyl group. libretexts.org |

Reactions at Alpha-Carbons (e.g., Enolate Chemistry, Alkylations)

The protons on the carbons alpha (α) to the carbonyl groups are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.compitt.edu this compound possesses three distinct sets of α-protons: on the methylene (B1212753) carbon at C-2, on the methyl carbon at C-5, and on the methine carbon of the cyclopentyl ring. Under thermodynamic control, the more substituted enolate is typically favored, while kinetic control (using a strong, bulky base at low temperature) favors the formation of the less sterically hindered enolate, usually from the C-5 methyl group. pitt.edu

These enolates are powerful nucleophiles that can react with a variety of electrophiles, most notably in alkylation reactions with alkyl halides. vaia.com This allows for the introduction of new alkyl groups at the α-positions, further functionalizing the diketone backbone. The choice of base and reaction conditions can influence which α-carbon is alkylated. vaia.com

| Reaction | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Enolate Formation | Base (e.g., LDA, NaOH) | Enolate Anion | Nucleophile for further reaction. masterorganicchemistry.com |

| Alkylation | 1) Base; 2) Alkyl Halide (R-X) | Enolate Anion | α-Alkylated Diketone |

Redox Chemistry of the 1,4-Diketone Moiety

The 1,4-diketone functionality can undergo both reduction and oxidation reactions.

Reduction: The most common transformation is the reduction of the two ketone groups to secondary alcohols. This is readily accomplished using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbons, yielding 1-cyclopentylpentane-1,4-diol after protonation.

Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, 1,4-dicarbonyl compounds can be susceptible to oxidative ring cleavage under specific conditions, particularly after being converted to other functionalities. ias.ac.in A more synthetically relevant oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) results in the insertion of an oxygen atom adjacent to one of the carbonyl carbons to form an ester. The migratory aptitude of the attached groups determines the product. For the C-1 carbonyl, the cyclopentyl group has a higher migratory aptitude than the methylene group. For the C-4 carbonyl, the adjacent methylene group has a higher migratory aptitude than the methyl group. This can lead to a mixture of lactone and ester products depending on which carbonyl group reacts.

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | 1-Cyclopentylpentane-1,4-diol |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acid | Ester/Lactone products |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclopentylpentane 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-Cyclopentylpentane-1,4-dione, a combination of one-dimensional and multi-dimensional NMR experiments would provide a comprehensive picture of its molecular framework.

Proton (¹H) NMR Studies

In a ¹H NMR spectrum of this compound, the protons would exhibit distinct signals based on their chemical environment. The presence of two carbonyl groups and a cyclopentyl ring leads to a range of electronic environments. Protons closer to the electron-withdrawing carbonyl groups are deshielded and would appear at a lower field (higher ppm value), while the aliphatic protons of the cyclopentyl and pentane (B18724) chain would be found at a higher field. libretexts.orglibretexts.orgmnstate.edu

The predicted chemical shifts (δ), multiplicities, and integrations for the protons of this compound are detailed below.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a (CH₂) | ~ 2.7 | Triplet (t) | 2H |

| H-b (CH₂) | ~ 2.5 | Triplet (t) | 2H |

| H-c (CH₃) | ~ 2.2 | Singlet (s) | 3H |

| H-d (CH) | ~ 2.8 | Multiplet (m) | 1H |

| H-e (CH₂) | ~ 1.5 - 1.8 | Multiplet (m) | 4H |

| H-f (CH₂) | ~ 1.5 - 1.8 | Multiplet (m) | 4H |

Protons a and b: These methylene (B1212753) protons are adjacent to carbonyl groups, causing them to be deshielded and resonate in the 2.5-2.7 ppm range. libretexts.org They are adjacent to each other, and assuming a typical coupling constant of around 7 Hz, they would appear as triplets due to splitting by the neighboring CH₂ group. libretexts.orgyoutube.com

Protons c: The methyl protons are adjacent to the C4-carbonyl group, resulting in a deshielded signal around 2.2 ppm. libretexts.org With no adjacent protons, this signal would be a singlet.

Proton d: This methine proton on the cyclopentyl ring is directly attached to the C1-carbonyl group, leading to significant deshielding, with a predicted shift around 2.8 ppm. It would appear as a complex multiplet due to coupling with the adjacent methylene protons on the cyclopentyl ring.

Protons e and f: These methylene protons of the cyclopentyl ring are in a standard aliphatic environment and are expected to resonate as overlapping multiplets in the range of 1.5-1.8 ppm. docbrown.info

Carbon-13 (¹³C) NMR Studies

The proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. The chemical shifts are highly dependent on the carbon's hybridization and proximity to electronegative atoms or groups.

The most downfield signals would be from the carbonyl carbons due to the strong deshielding effect of the double-bonded oxygen. libretexts.orgcompoundchem.comoregonstate.edu The aliphatic carbons of the cyclopentyl and pentane chain would appear at higher fields.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~ 210 |

| C2 (CH₂) | ~ 35 |

| C3 (CH₂) | ~ 30 |

| C4 (C=O) | ~ 208 |

| C5 (CH₃) | ~ 29 |

| C6 (CH) | ~ 50 |

| C7, C10 (CH₂) | ~ 30 |

| C8, C9 (CH₂) | ~ 25 |

Carbons 1 and 4 (C=O): The carbonyl carbons are the most deshielded, with predicted chemical shifts in the 205-220 ppm region, typical for ketones. libretexts.orgcompoundchem.com

Carbons 2, 3, and 5: These carbons are alpha to a carbonyl group, which causes a downfield shift compared to standard alkanes. Their predicted shifts would be in the 29-35 ppm range.

Carbon 6 (CH): This methine carbon is alpha to the C1 carbonyl, placing its resonance around 50 ppm.

Carbons 7, 8, 9, 10 (Cyclopentyl): These aliphatic carbons of the cyclopentyl ring would have chemical shifts in the typical alkane region of 25-30 ppm. docbrown.inforesearchgate.net Due to symmetry, carbons 7 and 10, and carbons 8 and 9 are chemically equivalent, respectively.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, multi-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between protons that are coupled to each other (typically separated by two or three bonds). researchgate.net For this compound, key correlations would be expected between:

H-a and H-b.

H-d and the adjacent H-e/f protons on the cyclopentyl ring.

Within the cyclopentyl ring protons (H-e/f).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. science.gov This would allow for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned proton spectrum.

H-c (CH₃) to C4 (C=O) and C3 (CH₂) .

H-a (CH₂) to C1 (C=O) and C3 (CH₂) .

H-d (CH) to C1 (C=O) , and carbons C7/C10 and C8/C9 of the cyclopentyl ring.

Mass Spectrometry for Molecular Fragmentation and Composition

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. orgchemboulder.com The fragmentation pattern is characteristic of the molecule's structure. For ketones, a common fragmentation pathway is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. ochemacademy.comjove.comlibretexts.orgyoutube.comyoutube.comyoutube.com

The predicted major fragments for this compound in an EI mass spectrum are outlined below. The molecular ion (M⁺•) would be observed at m/z = 168.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 168 | [C₁₀H₁₆O₂]⁺• | Molecular Ion |

| 125 | [C₈H₁₃O]⁺ | Alpha-cleavage: Loss of •CH₂CHO (43 u) |

| 99 | [C₆H₇O]⁺ | Alpha-cleavage: Loss of cyclopentyl radical (69 u) |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage: Loss of •CH₂COCH₃ (57 u) |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage at C3-C4 |

Alpha-Cleavage: The most favorable fragmentation for ketones involves the cleavage of the C-C bond adjacent to the carbonyl group. spectroscopyonline.commiamioh.edu This results in the formation of a stable, resonance-stabilized acylium ion. For this compound, several alpha-cleavage pathways are possible, leading to the predicted fragments listed in the table. The loss of the larger alkyl or cycloalkyl group is often favored. youtube.com

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. wikipedia.orgcreative-proteomics.com Unlike EI, ESI typically does not cause fragmentation. Instead, it generates pseudomolecular ions by protonation ([M+H]⁺) or adduction with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.gov

For this compound, which has two carbonyl oxygens that can be protonated or form adducts, ESI-MS in positive ion mode would be expected to show prominent signals for these pseudomolecular ions. The proximity of the two carbonyl groups is crucial for forming stable ion complexes. acs.org

| m/z | Predicted Ion | Ion Type |

| 169.12 | [C₁₀H₁₆O₂ + H]⁺ | Protonated Molecule ([M+H]⁺) |

| 191.10 | [C₁₀H₁₆O₂ + Na]⁺ | Sodium Adduct ([M+Na]⁺) |

| 186.15 | [C₁₀H₁₆O₂ + NH₄]⁺ | Ammonium Adduct ([M+NH₄]⁺) |

This soft ionization method would primarily confirm the molecular weight of the compound without providing detailed structural information through fragmentation, making it complementary to the data obtained from EI-MS.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By analyzing the interaction of infrared radiation or monochromatic light with a sample, specific vibrational modes corresponding to the stretching and bending of chemical bonds can be observed. These vibrational signatures provide a molecular fingerprint, allowing for the detailed characterization of the compound's structure. For this compound, vibrational spectroscopy is crucial for confirming the presence of its key functional groups: the cyclopentyl ring and the two ketone moieties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a mode to be IR active, it must result in a change in the molecule's dipole moment. libretexts.orglibretexts.org The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its alkane and ketone functional groups.

The cyclopentyl group, being a saturated hydrocarbon ring, will exhibit strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹. docbrown.info Specifically, the asymmetric and symmetric stretching modes of the CH₂ groups in the ring are anticipated around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. Additionally, C-H bending (scissoring) vibrations for the CH₂ groups are typically observed near 1465 cm⁻¹. docbrown.info

The most prominent feature in the IR spectrum of this compound will be the intense absorption band corresponding to the C=O stretching vibration of the two ketone groups. For saturated aliphatic ketones, this band typically appears in the range of 1705-1725 cm⁻¹. The presence of two carbonyl groups may lead to a broadening of this peak or potentially the appearance of two closely spaced bands due to symmetric and asymmetric stretching modes, although these are often not resolved. The exact position of this band can be influenced by the molecular environment.

Other expected vibrations include C-C stretching and various bending and rocking motions, which contribute to the complex "fingerprint region" of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the molecule's identification. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2950-2850 | Strong | C-H (sp³) stretching (cyclopentyl and pentane chain) |

| 1715 | Strong | C=O stretching (ketone) |

| 1465 | Medium | CH₂ scissoring (bending) |

| 1410 | Medium | CH₂ bending (adjacent to C=O) |

| 1360 | Medium | CH₃ bending |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. nih.gov Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

In the Raman spectrum of this compound, the C-H stretching vibrations of the cyclopentyl ring and the pentane chain are expected to be prominent in the 2850-3000 cm⁻¹ region. The C=O stretching vibration of the ketone groups, which is very strong in the IR spectrum, will typically appear as a weaker, but still distinct, band in the Raman spectrum around 1715 cm⁻¹. Symmetrical vibrations tend to be stronger in Raman spectra, so the symmetric C-C stretching of the carbon backbone would be more readily observed. The fingerprint region will also contain a series of peaks corresponding to various bending and skeletal vibrations.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2950-2850 | Strong | C-H (sp³) stretching |

| 1715 | Weak-Medium | C=O stretching (ketone) |

| 1450 | Medium | CH₂ bending |

| 1300-800 | Medium | C-C stretching and skeletal vibrations |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic Absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. youtube.com Saturated ketones, such as this compound, exhibit a characteristic weak absorption band in the UV region resulting from the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. rsc.org This is known as an n → π* transition.

For aliphatic ketones, this transition typically occurs in the range of 270-290 nm. youtube.com The molar absorptivity (ε) for this transition is generally low, often less than 100 L mol⁻¹ cm⁻¹. acs.org The presence of two isolated carbonyl groups in this compound is not expected to significantly shift the position of this absorption band compared to a simple aliphatic monoketone, as the carbonyl groups are not conjugated. The intensity of the absorption may be approximately double that of a comparable monoketone.

More intense absorptions due to σ → σ* and n → σ* transitions occur at much shorter wavelengths, typically in the vacuum UV region (below 200 nm), and are often not observed with standard UV-Vis spectrophotometers. youtube.comacs.org

Table 3: Predicted UV-Vis Absorption for this compound

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~280 | < 100 | n → π* |

Computational and Theoretical Investigations of 1 Cyclopentylpentane 1,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-Cyclopentylpentane-1,4-dione from first principles. These methods provide deep insights into the electron distribution, orbital energies, and reactivity of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of organic molecules. For a molecule like this compound, DFT calculations, often using functionals such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic descriptors. mdpi.com

These calculations yield crucial information about the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for predicting how this compound would interact with other reagents. For instance, DFT studies on similar cycloaliphatic thioketones have successfully used these descriptors to rationalize their polar reactions.

An illustrative data table of calculated electronic properties for a generic γ-diketone, based on typical DFT results, is presented below.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and nucleophilicity |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electrophilicity |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 3.85 eV | Measures the ability to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 eV | Propensity to accept electrons |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide benchmark-quality data on the geometries and energies of diones.

In the context of dione (B5365651) chemistry, ab initio calculations are particularly useful for accurately determining the relative energies of different conformers and for studying reaction pathways where electron correlation effects are significant. For example, ab initio studies on fructose-derived ketones have been used to optimize conformations and calculate total energies, providing insights into their reactivity. doi.org These methods are also crucial for validating the results obtained from more computationally efficient DFT methods.

Conformational Analysis and Stereochemical Considerations

The flexible nature of the pentane (B18724) chain and the presence of a cyclopentyl group in this compound suggest a complex conformational landscape. Computational conformational analysis is essential to identify the low-energy conformers that will be most populated at a given temperature.

This analysis typically involves a systematic search of the potential energy surface. Initial conformational searches can be performed using less computationally demanding methods like molecular mechanics, followed by geometry optimization of the promising low-energy structures using DFT or ab initio methods. ifj.edu.pl For cyclic ketones of medium size, numerous conformations have been identified through a combination of spectroscopy and computational calculations. acs.org

The stereochemistry of this compound is another important aspect. The presence of a chiral center at the carbon atom to which the cyclopentyl group is attached means that this molecule can exist as a pair of enantiomers. Computational methods can be used to study the properties of these enantiomers and to model their interactions with other chiral molecules.

A hypothetical table of relative energies for different conformers of this compound is shown below to illustrate the expected output of such an analysis.

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angle(s) (Illustrative) |

| A (Global Minimum) | 0.00 | C1-C2-C3-C4 = 175° |

| B | 1.25 | C1-C2-C3-C4 = 65° |

| C | 2.80 | C1-C2-C3-C4 = -70° |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products and to calculate the activation energies that govern the reaction rates.

The transition state is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. britannica.comfiveable.me Locating and characterizing the transition state is a key step in understanding a reaction mechanism. wikipedia.orglibretexts.org Computationally, this involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. muni.cz

Frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.orgwikipedia.org By mapping the PES for a reaction involving this compound, chemists can gain a comprehensive understanding of the reaction pathway.

Tautomerism and Isomerization Studies in 1,4-Diketones

The molecular structure of 1,4-diketones, including this compound, allows for significant structural versatility through tautomerism and isomerization. These processes are fundamental to the reactivity of this class of compounds, influencing their chemical behavior and synthetic applications. The primary forms of tautomerism and isomerization are keto-enol tautomerism and intramolecular cyclization.

Keto-Enol Tautomerism

Like other carbonyl-containing compounds with α-hydrogens, 1,4-diketones exist in a dynamic equilibrium between their keto and enol forms. libretexts.org Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton and the shifting of electrons. libretexts.orglibretexts.org For a 1,4-diketone, several enol forms are possible due to the presence of two carbonyl groups.

The equilibrium between the diketo and enol tautomers can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Mechanism : Involves the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a base to form the C=C double bond of the enol. libretexts.orgchemistrysteps.com

Base-Catalyzed Mechanism : Begins with the deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.orgchemistrysteps.com

For most simple, non-conjugated ketones and diketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.orglibretexts.org This stability is attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). libretexts.org However, the position of this equilibrium is sensitive to several factors, including substitution, solvent polarity, and the potential for intramolecular hydrogen bonding. masterorganicchemistry.commdpi.com

| Factor | Influence on Equilibrium | Expected Effect on 1,4-Diketones |

|---|---|---|

| Substitution | Increased substitution on the double bond of the enol form can provide stabilization. chemistrysteps.com | The specific alkyl groups (like the cyclopentyl group) can have a minor influence on the equilibrium position. |

| Conjugation | If the resulting C=C double bond in the enol form is in conjugation with another π-system (e.g., an aromatic ring), the enol form is significantly stabilized. masterorganicchemistry.com | For saturated 1,4-diketones like this compound, this effect is not a primary driver. |

| Solvent Polarity | Polar solvents can influence the equilibrium by solvating the different tautomers to varying extents. researchgate.net | A shift in the keto-enol ratio can be observed when changing solvents. |

| Intramolecular Hydrogen Bonding | In β-diketones (1,3-diones), intramolecular hydrogen bonding can strongly stabilize the enol form. masterorganicchemistry.compearson.com | This is not a significant stabilizing factor for 1,4-diketones due to the larger distance between the carbonyl groups, which prevents the formation of a stable six-membered hydrogen-bonded ring. |

Isomerization via Intramolecular Cyclization

A significant isomerization pathway for 1,4-diketones is the acid-catalyzed intramolecular cyclization and dehydration to form substituted furan (B31954) rings. pharmaguideline.com This reaction is known as the Paal-Knorr furan synthesis and is one of the most valuable methods for preparing furan derivatives. wikipedia.orgorganic-chemistry.org

The mechanism of the Paal-Knorr synthesis proceeds through the following steps:

Enolization : One of the two carbonyl groups is converted to its enol tautomer. alfa-chemistry.com

Protonation : The second carbonyl group is protonated by the acid catalyst, making its carbon atom highly electrophilic. wikipedia.orgalfa-chemistry.com

Intramolecular Attack : The nucleophilic double bond of the enol attacks the protonated carbonyl carbon, forming a five-membered hemiacetal intermediate. wikipedia.org

Dehydration : The hemiacetal is then dehydrated (loses a molecule of water) to form the stable aromatic furan ring. wikipedia.org

This cyclization represents an irreversible isomerization of the 1,4-diketone into a heterocyclic aromatic compound. This reaction pathway is highly efficient for a wide range of 1,4-dicarbonyl compounds. alfa-chemistry.comnih.gov In the context of this compound, this reaction would lead to the formation of 2-cyclopentyl-5-methylfuran. The same 1,4-dicarbonyl precursor can also be used to synthesize substituted pyrroles and thiophenes by reacting with primary amines or sulfurizing agents, respectively, in variations of the Paal-Knorr synthesis. wikipedia.org

Strategic Applications of 1 Cyclopentylpentane 1,4 Dione As a Synthetic Intermediate

Building Block for Heterocyclic Scaffolds

The 1,4-dicarbonyl motif within 1-Cyclopentylpentane-1,4-dione is a classical precursor for the synthesis of five-membered heterocyclic rings through condensation reactions. The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry, provides a direct and efficient route to furans, pyrroles, and thiophenes from 1,4-diones. alfa-chemistry.com This makes this compound a valuable starting material for generating substituted heterocycles bearing a cyclopentyl moiety.

The synthesis of substituted furans from 1,4-diones is readily achieved through acid-catalyzed cyclization and dehydration, a reaction known as the Paal-Knorr furan (B31954) synthesis. organic-chemistry.org In the case of this compound, treatment with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is expected to yield 2-cyclopentyl-5-methylfuran. The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate which then dehydrates to form the aromatic furan ring. alfa-chemistry.com

Table 1: Synthesis of 2-Cyclopentyl-5-methylfuran

| Reactant | Reagent/Catalyst | Product |

| This compound | p-Toluenesulfonic Acid | 2-Cyclopentyl-5-methylfuran |

This table presents a representative transformation based on the well-established Paal-Knorr furan synthesis.

The Paal-Knorr pyrrole (B145914) synthesis allows for the conversion of 1,4-diones into substituted pyrroles by reaction with primary amines or ammonia (B1221849). organic-chemistry.org this compound can serve as a precursor to a variety of N-substituted pyrroles. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring. rgmcet.edu.in The choice of the primary amine directly determines the substituent on the nitrogen atom of the resulting pyrrole.

Table 2: Representative Synthesis of N-Substituted 2-Cyclopentyl-5-methylpyrroles

| Amine | Product |

| Ammonia | 2-Cyclopentyl-5-methylpyrrole |

| Aniline | 1-Phenyl-2-cyclopentyl-5-methylpyrrole |

| Benzylamine | 1-Benzyl-2-cyclopentyl-5-methylpyrrole |

This table illustrates potential products from the reaction of this compound with various primary amines based on the Paal-Knorr pyrrole synthesis.

The synthesis of thiophenes from 1,4-diones can be accomplished by heating the dione (B5365651) with a sulfurizing agent. wikipedia.org Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed for this transformation. organic-chemistry.orgnih.gov These reagents convert the carbonyl groups into thiocarbonyls, which then undergo cyclization and dehydration to form the thiophene (B33073) ring. wikipedia.org Applying this methodology to this compound would be expected to produce 2-cyclopentyl-5-methylthiophene.

Table 3: Synthesis of 2-Cyclopentyl-5-methylthiophene

| Reagent | Product |

| Lawesson's Reagent | 2-Cyclopentyl-5-methylthiophene |

| Phosphorus Pentasulfide | 2-Cyclopentyl-5-methylthiophene |

This table shows the expected product from the reaction of this compound with common sulfurizing agents.

Key Intermediate in Complex Molecule Synthesis

Beyond the synthesis of simple heterocycles, the structural features of this compound make it a potentially valuable intermediate in the assembly of more complex molecular architectures.

While specific examples of the use of this compound in the total synthesis of natural products are not prominently documented in the literature, its potential is evident. The cyclopentyl and dione moieties are present in various natural products. The ability to form substituted heterocyclic rings, as discussed previously, provides a pathway to incorporate these structural motifs into larger, more complex natural product skeletons. The cyclopentane (B165970) ring, in particular, is a common feature in a wide array of biologically active natural products.

Substituted furans, pyrroles, and thiophenes are the fundamental building blocks of many conducting polymers and organic materials with interesting optoelectronic properties. The synthesis of these heterocycles from this compound introduces a cyclopentyl substituent, which can influence the material's properties, such as solubility, morphology, and electronic characteristics. While direct applications of materials derived specifically from this compound are not widely reported, the principle of using substituted diones as precursors for functional organic materials is a well-established strategy in materials science. The cyclopentyl group could potentially be leveraged to fine-tune the performance of such materials for applications in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Intermediate for Pharmaceutical Lead Compound Synthesis

The 1,4-dicarbonyl motif is a valuable precursor in the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. nih.gov Molecules containing this functional group are important starting materials for building bioactive systems, particularly five-membered aromatic rings like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. nih.govacs.org

This classical reaction involves the cyclization of a 1,4-diketone with a dehydrating agent or in the presence of an appropriate heteroatom source. The resulting heterocyclic scaffolds are ubiquitous in medicinal chemistry, appearing in drugs with a wide range of biological activities. Given this established reactivity, this compound represents a potential starting material for novel substituted heterocycles, where the cyclopentyl group could modulate properties such as lipophilicity and binding interactions with biological targets.

Table 1: General Paal-Knorr Synthesis Using a 1,4-Diketone Intermediate

| Reactant | Reagent/Conditions | Product Type | Significance |

|---|---|---|---|

| 1,4-Diketone | Acid catalyst (e.g., p-TSA), Heat | Substituted Furan | Core of various natural products and drugs. |

| 1,4-Diketone | Primary Amine (R-NH₂) or Ammonia (NH₃) | Substituted Pyrrole | Foundational structure in numerous pharmaceuticals, including statins. ias.ac.in |

Role in Domino and Cascade Reactions

Domino and cascade reactions are highly efficient synthetic strategies that allow the formation of multiple chemical bonds in a single operation without isolating intermediates, thereby increasing atom economy and reducing waste. arkat-usa.orge-bookshelf.de The 1,4-diketone structure is an ideal substrate for inclusion in such reaction sequences.

The synthesis of the 1,4-diketone itself can be the initiating step of a cascade process. For instance, the Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound catalyzed by an N-heterocyclic carbene (NHC), is a primary method for producing 1,4-dicarbonyl compounds. nih.govijcrt.org This reaction could be used to synthesize this compound from cyclopentanecarboxaldehyde and methyl vinyl ketone. ijcrt.org

Following its formation, the diketone can undergo a subsequent in-situ cyclization. A prime example is a one-pot Stetter reaction followed by a Paal-Knorr cyclization. In this cascade, the 1,4-diketone is formed and then immediately converted into a furan or pyrrole derivative under the same or slightly modified reaction conditions, providing rapid access to complex heterocyclic products. nih.gov This approach highlights the potential of this compound to serve as a reactive intermediate in complex, multi-step, one-pot transformations designed to build molecular complexity efficiently. arkat-usa.orgresearchgate.net

Q & A

Q. What are the recommended methodologies for synthesizing 1-Cyclopentylpentane-1,4-dione, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of diketones like this compound typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., bis-β-enamino-pyran-2,4-diones) are synthesized via C2-symmetrical spacer-linked reactions using 1,6-hexylene derivatives, followed by crystallization and structural validation via X-ray diffraction . To optimize efficiency:

- Use high-purity cyclopentyl precursors to minimize side reactions.

- Monitor reaction progress via TLC or HPLC, adjusting temperature and catalyst loading (e.g., acid catalysts for cyclization).

- Employ solvent systems like THF or DCM, which balance reactivity and solubility .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Elemental Analysis : Compare observed vs. calculated C/H/N ratios to confirm purity (e.g., deviations ≤0.3% indicate high purity) .

- NMR Spectroscopy : Use - and -NMR to identify carbonyl groups (δ ~200-220 ppm for ketones) and cyclopentyl protons (δ ~1.5-2.5 ppm). DFT-calculated NMR spectra can validate experimental shifts (R² ≥0.93) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonding, van der Waals forces) to confirm stereochemistry .

Q. How should this compound be stored to ensure stability, and what degradation products might form?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light or humidity .

- Degradation Pathways : Hydrolysis of diketones under acidic/basic conditions may yield cyclopentanol or pentanedioic acid derivatives. Monitor via GC-MS for trace degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be applied to predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to compute dipole moments, HOMO-LUMO gaps, and electrostatic potentials. These predict sites for electrophilic/nucleophilic attack .

- Reactivity Insights : Correlate calculated NMR shifts with experimental data to validate electronic environments (e.g., carbonyl groups vs. cyclopentyl substituents) .

Q. What strategies are recommended for resolving contradictions in experimental data (e.g., conflicting NMR assignments or unexpected reaction yields)?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., XRD for structure, NMR for functional groups). For NMR discrepancies, compare with DFT-predicted spectra .

- Systematic Review : Apply EPA-style data evaluation frameworks to assess study quality, prioritizing peer-reviewed sources and reproducible methodologies .

- Case Example : If reaction yields vary, re-examine catalyst purity or solvent traces via ICP-MS, as metal contaminants can alter kinetics .

Q. What catalytic systems or reaction conditions enhance the utility of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce enantioselectivity in cycloadditions or aldol reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions, while low temperatures (–78°C) suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.